Atipamezole

Receptor Binding Adrenergic Pharmacology Selectivity Ratio

Atipamezole (104054-27-5) is the gold-standard α2-adrenoceptor antagonist for research and veterinary reversal applications. Its unparalleled α2/α1 selectivity ratio of 8526—orders of magnitude higher than yohimbine (40) or idazoxan (27)—ensures minimal off-target cardiovascular effects and a clean pharmacological profile. With a Ki of ~1.6 nM and negligible 5-HT1A/I2 affinity, it delivers rapid, complete, and predictable reversal of α2-agonist-induced sedation, outperforming tolazoline and yohimbine in speed and efficacy. Procure the most specific tool for rigorous receptor characterization studies or emergency overdose reversal protocols.

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
CAS No. 104054-27-5
Cat. No. B1667673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtipamezole
CAS104054-27-5
Synonyms1H-imidazole, 4-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-
antipamezole
atipamezole
MPV 1248
MPV-1248
Molecular FormulaC14H16N2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCCC1(CC2=CC=CC=C2C1)C3=CN=CN3
InChIInChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16)
InChIKeyHSWPZIDYAHLZDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atipamezole (CAS 104054-27-5): A High-Selectivity Alpha2-Adrenoceptor Antagonist for Reversal Applications


Atipamezole (CAS 104054-27-5) is a synthetic imidazole derivative and a potent, competitive antagonist of alpha2-adrenoceptors. It is widely used in veterinary medicine as a reversal agent for alpha2-agonist sedatives such as medetomidine, dexmedetomidine, xylazine, and detomidine [1][2]. Receptor binding studies demonstrate that atipamezole possesses an exceptionally high alpha2/alpha1 selectivity ratio of 8526, which is considerably higher than that of the prototype antagonist yohimbine (ratio 40) and idazoxan (ratio 27) [3]. Atipamezole has a Ki value of approximately 1.6 nM at alpha2-adrenoceptors [4]. Unlike many other alpha2-antagonists, it has negligible affinity for 5-HT1A and I2 binding sites, which contributes to its pharmacological specificity [5]. Atipamezole is not selective among alpha2-adrenoceptor subtypes (A, B, C), but it does exhibit a uniquely high affinity for the alpha2D subtype, a property that distinguishes it from yohimbine [6].

Atipamezole (CAS 104054-27-5): Why In-Class Substitution Is Not Advisable


While yohimbine, idazoxan, and tolazoline are also classified as alpha2-adrenoceptor antagonists, they cannot be reliably substituted for atipamezole in applications requiring high receptor selectivity, predictable reversal kinetics, and a clean off-target profile. Atipamezole's alpha2/alpha1 selectivity ratio is orders of magnitude higher (8526) than that of yohimbine (40) or idazoxan (27) [1]. Furthermore, atipamezole exhibits negligible affinity for 5-HT1A receptors, whereas yohimbine and idazoxan act as partial agonists or antagonists at this site, leading to confounding neurochemical and behavioral effects [2][3]. The clinical consequence of this selectivity is that atipamezole provides a more rapid and complete reversal of alpha2-agonist-induced sedation without the excitatory side effects or incomplete recovery often associated with less specific antagonists [4]. The following evidence quantifies these critical differentiators, demonstrating why atipamezole is the preferred choice for precise pharmacological reversal and receptor characterization studies.

Atipamezole (CAS 104054-27-5): Direct Comparative Performance Data Against Alpha2-Antagonist Alternatives


Atipamezole Demonstrates Superior Alpha2/Alpha1 Selectivity Ratio Compared to Idazoxan and Yohimbine

In receptor binding studies using [³H]-clonidine (alpha2) and [³H]-prazosin (alpha1) displacement, atipamezole exhibited an alpha2/alpha1 selectivity ratio of 8526. In the same assay, the comparator compounds idazoxan and yohimbine displayed markedly lower selectivity ratios of 27 and 40, respectively [1][2].

Receptor Binding Adrenergic Pharmacology Selectivity Ratio

Atipamezole Exhibits 100-Fold Higher Affinity for Alpha2D-Adrenoceptor Subtype Compared to Yohimbine

Atipamezole had approximately a 100-fold higher affinity for the alpha2D-adrenergic receptor compared to yohimbine, while both compounds had comparable affinity for the alpha2A-, alpha2B-, and alpha2C-subtypes [1]. This finding was consistent with results from sheep brainstem membranes, where atipamezole showed a 100-fold higher affinity than yohimbine, aligning with the alpha2D-subtype profile [1].

Receptor Subtype Alpha2D-Adrenoceptor Veterinary Pharmacology

Atipamezole Displays Superior Selectivity for Alpha2A vs. 5-HT1A Receptors Compared to Yohimbine and Idazoxan

In competition binding experiments at recombinant human alpha2A and 5-HT1A receptors, atipamezole displayed a high preference for alpha2A adrenoceptors of 1290-fold. In contrast, yohimbine displayed only a 10-fold selectivity for alpha2A vs. 5-HT1A, and idazoxan displayed only a 3.6-fold selectivity [1]. Furthermore, atipamezole exhibited negligible agonist activity at 5-HT1A receptors, whereas yohimbine and idazoxan acted as partial agonists [1].

Receptor Selectivity 5-HT1A Receptor Off-Target Effects

Atipamezole Reverses Medetomidine-Induced Sedation More Rapidly Than Yohimbine in Sheep

In a direct comparative study, sheep sedated with medetomidine (40 µg/kg IM) were administered either atipamezole (0.2 mg/kg IV) or yohimbine (0.2 mg/kg IV). The mean recumbency period after atipamezole administration was 2.8 ± 0.9 minutes, compared to 4.3 ± 0.9 minutes for yohimbine [1]. The control group receiving saline remained recumbent for 61.3 ± 3.0 minutes [1].

Reversal Kinetics Veterinary Anesthesia In Vivo Efficacy

Atipamezole Provides More Effective Reversal Than Tolazoline at Significantly Lower Doses in Goats

In goats receiving epidural medetomidine (20 µg/kg), intravenous administration of atipamezole at 80 µg/kg was found to be superior (P<0.05) to tolazoline at 2.2 mg/kg for reversing analgesia and cardiopulmonary depression [1]. This indicates that a much lower mass dose of atipamezole is required to achieve superior reversal efficacy.

Comparative Efficacy Veterinary Reversal Dose Optimization

Atipamezole Reverses Medetomidine Sedation in Dogs Faster Than Yohimbine

In a study of 18 normal dogs sedated with medetomidine (60 µg/kg IM), the mean time from antagonist injection to standing was 9.2 minutes for atipamezole (240 µg/kg IM) versus 19.1 minutes for yohimbine (110 µg/kg IV) [1]. Time to walking was 9.2 minutes for atipamezole compared to 20.8 minutes for yohimbine [1].

Reversal Speed Canine Sedation Clinical Veterinary

Atipamezole (CAS 104054-27-5): Validated Application Scenarios Based on Quantitative Differentiation


Veterinary Clinical Reversal of Alpha2-Agonist Sedation (Medetomidine/Dexmedetomidine)

In veterinary practice, atipamezole is the gold standard for reversing sedation induced by alpha2-agonists like medetomidine and dexmedetomidine. Its high alpha2/alpha1 selectivity ratio of 8526 [1] ensures minimal cardiovascular side effects. Direct comparative studies demonstrate that atipamezole achieves faster reversal times (e.g., 2.8 min vs. 4.3 min for yohimbine in sheep [2]; 9.2 min vs. 19.1 min for yohimbine in dogs [3]) and is effective at significantly lower doses than tolazoline (80 µg/kg vs. 2.2 mg/kg) while providing superior reversal (P<0.05) [4]. This evidence supports its preferential use for predictable, rapid, and complete recovery in small and large animal anesthesia.

Pharmacological Research Tool for Selective Alpha2-Adrenoceptor Antagonism

For researchers investigating alpha2-adrenoceptor function in vivo or in vitro, atipamezole is the antagonist of choice due to its unparalleled selectivity. Its 1290-fold preference for alpha2A over 5-HT1A receptors [5] and negligible affinity for other off-target binding sites [6] ensure that observed effects are mediated by alpha2-adrenoceptor blockade, not serotonergic or other systems. This contrasts sharply with yohimbine and idazoxan, which exhibit significant 5-HT1A receptor activity (10-fold and 3.6-fold selectivity, respectively) [5], confounding data interpretation. The high alpha2D subtype affinity (100-fold higher than yohimbine) [7] also makes it essential for studies in species where this subtype predominates.

Reversal of Alpha2-Agonist Overdose or Toxicosis (e.g., Amitraz Poisoning)

In cases of overdose from alpha2-agonist sedatives or poisoning from agents like amitraz (a formamidine insecticide with alpha2-agonist activity), atipamezole provides a more specific and effective antidote than yohimbine or tolazoline. The superior alpha2/alpha1 selectivity [1] and rapid reversal kinetics [2][3] are critical in emergency situations, where minimizing the duration of cardiovascular and respiratory depression is paramount. The lower dose requirement and faster onset reduce the risk of adverse reactions during treatment, making atipamezole the preferred clinical intervention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atipamezole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.